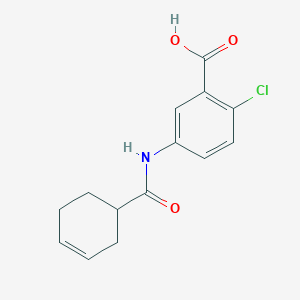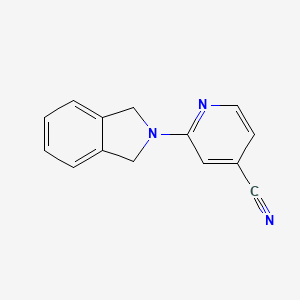![molecular formula C15H25NO2 B7559937 2-[1-Adamantylmethyl(methyl)amino]propanoic acid](/img/structure/B7559937.png)
2-[1-Adamantylmethyl(methyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-Adamantylmethyl(methyl)amino]propanoic acid, also known as Memantine, is a medication used in the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that works by blocking the excessive activity of glutamate, a neurotransmitter that is involved in learning and memory.
Mechanism of Action
2-[1-Adamantylmethyl(methyl)amino]propanoic acid works by blocking the excessive activity of glutamate, a neurotransmitter that is involved in learning and memory. Glutamate can be toxic to neurons when present in excessive amounts, leading to cell death and neurodegeneration. 2-[1-Adamantylmethyl(methyl)amino]propanoic acid blocks the excessive activity of glutamate by binding to the NMDA receptor, which is responsible for the influx of calcium ions into the neuron. By blocking the excessive influx of calcium ions, 2-[1-Adamantylmethyl(methyl)amino]propanoic acid prevents the toxic effects of glutamate and protects the neuron from damage.
Biochemical and Physiological Effects:
2-[1-Adamantylmethyl(methyl)amino]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. In addition, 2-[1-Adamantylmethyl(methyl)amino]propanoic acid has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 2-[1-Adamantylmethyl(methyl)amino]propanoic acid has also been shown to reduce oxidative stress and inflammation in the brain, which are both implicated in the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[1-Adamantylmethyl(methyl)amino]propanoic acid in lab experiments is its specificity for the NMDA receptor. Unlike other NMDA receptor antagonists, 2-[1-Adamantylmethyl(methyl)amino]propanoic acid does not completely block the receptor, but rather modulates its activity. This allows for more precise control of the experimental conditions. However, one limitation of using 2-[1-Adamantylmethyl(methyl)amino]propanoic acid is its relatively low potency compared to other NMDA receptor antagonists. This can make it difficult to achieve the desired level of receptor modulation in some experiments.
Future Directions
There are several future directions for research on 2-[1-Adamantylmethyl(methyl)amino]propanoic acid. One area of interest is the potential use of 2-[1-Adamantylmethyl(methyl)amino]propanoic acid in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is the investigation of 2-[1-Adamantylmethyl(methyl)amino]propanoic acid's effects on other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, there is ongoing research on the development of more potent and selective NMDA receptor antagonists that may have greater therapeutic potential than 2-[1-Adamantylmethyl(methyl)amino]propanoic acid.
Synthesis Methods
2-[1-Adamantylmethyl(methyl)amino]propanoic acid can be synthesized by reacting 1-Adamantanecarboxaldehyde with methylamine and ethyl bromoacetate. The resulting product is then hydrolyzed with sodium hydroxide to yield 2-[1-Adamantylmethyl(methyl)amino]propanoic acid. This method of synthesis has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
2-[1-Adamantylmethyl(methyl)amino]propanoic acid has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and slow the progression of the disease. In addition, 2-[1-Adamantylmethyl(methyl)amino]propanoic acid has been investigated for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
properties
IUPAC Name |
2-[1-adamantylmethyl(methyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-10(14(17)18)16(2)9-15-6-11-3-12(7-15)5-13(4-11)8-15/h10-13H,3-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWVUBGCWFOTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)CC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Adamantylmethyl(methyl)amino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(1H-imidazol-2-ylmethylamino)butyl]phenol](/img/structure/B7559857.png)
![1-(1,3-benzothiazol-2-yl)-N-[[4-(dimethylcarbamoyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7559861.png)
![4-[[methyl-[(E)-2-methylpent-2-enoyl]amino]methyl]benzoic acid](/img/structure/B7559867.png)
![4-[[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7559872.png)


![3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559886.png)

![[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7559903.png)
![2-Fluoro-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B7559908.png)


